2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4'-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3'-dimethoxy(1,1'-biphenyl)-4-yl)azo)-, tetrasodium salt
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Overview
Description
2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4’-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, tetrasodium salt is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries, including textiles, food, and pharmaceuticals, due to their vibrant colors and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the diazotization of aromatic amines and subsequent coupling reactions. The general synthetic route may include:
Diazotization: An aromatic amine is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with another aromatic compound to form the azo dye.
Industrial Production Methods
Industrial production of such complex azo dyes often involves large-scale batch processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the cleavage of the azo bond.
Reduction: Reduction of the azo group can yield aromatic amines.
Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium dithionite, zinc dust in acidic medium.
Substitution Reagents: Halogens, sulfonic acid derivatives.
Major Products Formed
Oxidation Products: Cleaved aromatic compounds.
Reduction Products: Corresponding aromatic amines.
Substitution Products: Halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Dye Chemistry: Used as a model compound to study the properties and behaviors of azo dyes.
Analytical Chemistry: Employed in various analytical techniques for the detection and quantification of substances.
Biology
Biological Staining: Utilized in staining biological tissues for microscopic examination.
Medicine
Pharmaceuticals: Investigated for potential therapeutic properties and as intermediates in drug synthesis.
Industry
Textile Industry: Widely used as a dye for fabrics due to its vibrant color and stability.
Food Industry: Employed as a food colorant in some cases.
Mechanism of Action
The compound exerts its effects primarily through the interaction of its azo groups with various substrates. The azo bond can undergo cleavage under specific conditions, leading to the formation of aromatic amines, which can further interact with biological molecules. The sulfonic acid groups enhance the solubility and binding affinity of the compound to various substrates.
Comparison with Similar Compounds
Similar Compounds
Methyl Orange: Another azo dye with similar structural features but different substituents.
Congo Red: A bis-azo dye with different applications and properties.
Uniqueness
The unique combination of multiple azo groups and sulfonic acid groups in 2,7-Naphthalenedisulfonic acid, 5-((4,5-dihydro-3-methyl-5-oxo-1-phenyl-1H-pyrazol-4-yl)azo)-4-hydroxy-3-((4’-((2-hydroxy-3,6-disulfo-1-naphthalenyl)azo)-3,3’-dimethoxy(1,1’-biphenyl)-4-yl)azo)-, tetrasodium salt provides it with distinct properties such as enhanced solubility, stability, and vibrant coloration, making it suitable for specialized applications.
Properties
CAS No. |
66214-47-9 |
---|---|
Molecular Formula |
C44H30N8Na4O17S4 |
Molecular Weight |
1163.0 g/mol |
IUPAC Name |
tetrasodium;4-hydroxy-3-[[4-[4-[(2-hydroxy-3,6-disulfonatonaphthalen-1-yl)diazenyl]-3-methoxyphenyl]-2-methoxyphenyl]diazenyl]-5-[(3-methyl-5-oxo-1-phenyl-4H-pyrazol-4-yl)diazenyl]naphthalene-2,7-disulfonate |
InChI |
InChI=1S/C44H34N8O17S4.4Na/c1-22-39(44(55)52(51-22)27-7-5-4-6-8-27)48-47-33-21-29(71(59,60)61)16-26-20-36(72(62,63)64)41(43(54)38(26)33)50-46-32-14-10-24(18-35(32)69-3)23-9-13-31(34(17-23)68-2)45-49-40-30-12-11-28(70(56,57)58)15-25(30)19-37(42(40)53)73(65,66)67;;;;/h4-21,39,53-54H,1-3H3,(H,56,57,58)(H,59,60,61)(H,62,63,64)(H,65,66,67);;;;/q;4*+1/p-4 |
InChI Key |
ZPPSKXJGHDUCJN-UHFFFAOYSA-J |
Canonical SMILES |
CC1=NN(C(=O)C1N=NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C7C=CC(=CC7=CC(=C6O)S(=O)(=O)[O-])S(=O)(=O)[O-])OC)OC)S(=O)(=O)[O-])C8=CC=CC=C8.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
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